Cas no 84228-93-3 (4-Pyridineacrylic Acid)

4-Pyridineacrylic Acid structure
4-Pyridineacrylic Acid structure
Product name:4-Pyridineacrylic Acid
CAS No:84228-93-3
MF:C8H7NO2
Molecular Weight:149.146682024002
MDL:MFCD00040746
CID:60677
PubChem ID:736782

4-Pyridineacrylic Acid 化学的及び物理的性質

名前と識別子

    • trans-3-(4-Pyridyl)acrylic acid
    • 3-(4-Pyridine)acrylic acid
    • (E)-3-(pyridin-4-yl)acrylic acid
    • 4-Pyridineacrylic acid
    • 2-Propenoicacid, 3-(4-pyridinyl)-, (E)-
    • (2E)-3-(Pyridin-4-yl)prop-2-enoic acid
    • (E)-3-(4-Pyridinyl)-2-propenoic acid
    • (E)-3-(4-Pyridinyl)acrylic acid
    • trans-3-(4-Pyridinyl)-2-propenoic acid
    • trans-3-(4-Pyridyl)propenoic acid
    • trans-4-Pyridineacrylic acid
    • trans-4-Pyridylacrylic acid
    • 3-(4-Pyridyl)acrylic acid
    • 3-Pyridin-4-yl-acrylic acid
    • (2e)-3-pyridin-4-ylacrylic acid
    • 3-(pyridin-4-yl)acrylic acid
    • (E)-Pyridin-4-Yl-Acrylic Acid
    • (e)-3-pyridin-4-yl-acrylic acid
    • 3-(pyridin-4-yl)prop-2-enoic acid
    • 3-(4-pyridinyl)acrylic acid
    • SSAYTINUCCRGDR-OWOJBTEDSA-N
    • (2E)-3-(4-pyri
    • (2E)-3-(4-Pyridinyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(4-pyridinyl)-, (E)- (ZCI)
    • (E)-3-(4-Pyridyl)acrylic acid
    • (E)-3-(Pyridin-4-yl)prop-2-enoic acid
    • AKOS000122927
    • CHEMBL1615293
    • AA-516/30131001
    • 3-(pyridin-4-yl)-acrylic acid
    • NSC830
    • CS-W021781
    • EN300-333127
    • Q27467560
    • (E)-3-pyridin-4-ylprop-2-enoic acid
    • BBL100160
    • LS-13406
    • SCHEMBL333510
    • (2E)-3-pyridin-4-ylprop-2-enoic acid
    • ALBB-014123
    • AKOS025310925
    • 84228-93-3
    • 5337-79-1
    • NSC-830
    • Z56943369
    • EINECS 226-265-4
    • (E)-3-(4-Pyridyl)prop-2-enoic acid
    • NS00044510
    • 3-(4-Pyridyl) acrylic acid
    • STK298848
    • AS-11569
    • A10227
    • 2-Propenoic acid, 3-(4-pyridinyl)-
    • MFCD00040746
    • EN300-06512
    • 2-Propenoic acid, 3-(4-pyridinyl)-, (2E)-
    • (2e)-3-(4-pyridinyl)acrylic acid
    • (e)-3-(pyridin-4-yl)acrylicacid
    • (E)-3-pyridin-4-ylacrylic acid
    • NSC 830
    • 4-Pyridineacrylic Acid
    • MDL: MFCD00040746
    • インチ: 1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+
    • InChIKey: SSAYTINUCCRGDR-OWOJBTEDSA-N
    • SMILES: C(/C1C=CN=CC=1)=C\C(=O)O
    • BRN: 1719967

計算された属性

  • 精确分子量: 149.047678466g/mol
  • 同位素质量: 149.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2
  • XLogP3: 0.8

じっけんとくせい

  • Color/Form: はくしょくふんまつ
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 276-280°C
  • Boiling Point: 317.5±17.0 °C at 760 mmHg
  • フラッシュポイント: 145.8±20.9 °C
  • PSA: 50.19000
  • LogP: 1.17940
  • Solubility: 水に溶けない
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

4-Pyridineacrylic Acid Security Information

4-Pyridineacrylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-333127-50g
(2E)-3-(pyridin-4-yl)prop-2-enoic acid
84228-93-3 95%
50g
$159.0 2023-09-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L13458-1g
trans-3-(4-Pyridyl)acrylic acid, 97%
84228-93-3 97%
1g
¥1214.00 2023-02-27
Enamine
EN300-333127-0.05g
(2E)-3-(pyridin-4-yl)prop-2-enoic acid
84228-93-3 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-333127-0.25g
(2E)-3-(pyridin-4-yl)prop-2-enoic acid
84228-93-3 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-333127-0.5g
(2E)-3-(pyridin-4-yl)prop-2-enoic acid
84228-93-3 95.0%
0.5g
$19.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11700-5g
(E)-3-(Pyridin-4-yl)acrylic acid
84228-93-3 95%
5g
¥220.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11700-1g
(E)-3-(Pyridin-4-yl)acrylic acid
84228-93-3 95%
1g
¥77.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203057-25g
(E)-3-(Pyridin-4-yl)acrylic acid
84228-93-3 97%
25g
¥1148.00 2024-07-28
abcr
AB179696-1 g
trans-3-(4-Pyridyl)acrylic acid, 97%; .
84228-93-3 97%
1 g
€61.80 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203057-250mg
(E)-3-(Pyridin-4-yl)acrylic acid
84228-93-3 97%
250mg
¥43.00 2024-07-28

4-Pyridineacrylic Acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Perchloric acid, iron(3+) salt, hydrate Solvents: Dimethylacetamide ;  5 d, 100 °C
Reference
Framework Cationization by Preemptive Coordination of Open Metal Sites for Anion-Exchange Encapsulation of Nucleotides and Coenzymes
Zhao, Xiang; Mao, Chengyu; Luong, Karen Tu; Lin, Qipu; Zhai, Quan-Guo; et al, Angewandte Chemie, 2016, 55(8), 2768-2772

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Reference
Synthesis and evaluation of N-heteroaromatic ring-based analogs of piperlongumine as potent anticancer agents
Zou, Yu; Yan, Chang; Zhang, Huibin; Xu, Jinyi; Zhang, Dayong; et al, European Journal of Medicinal Chemistry, 2017, 138, 313-319

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  pH 8.3, 30 °C
Reference
Bacterial Anabaena variabilis phenylalanine ammonia lyase: A biocatalyst with broad substrate specificity
Lovelock, Sarah L.; Turner, Nicholas J., Bioorganic & Medicinal Chemistry, 2014, 22(20), 5555-5557

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Pyridine ;  0.5 h, rt → 100 °C
Reference
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; Weglarz-Tomczak, Ewelina; Berlicki, Lukasz; Pawelczak, Malgorzata; Nocek, Boguslaw; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0.5 - 2 h, rt
Reference
Synthesis, in vitro cytotoxicity, and molecular docking study of novel 3,4-dihydroisoquinolin-1(2H)-one based piperlongumine analogues
Kulkarni, Mahesh R. ; Lad, Nitin P.; Khedkar, Vijay M.; Gaikwad, Nitin D., Journal of Heterocyclic Chemistry, 2021, 58(6), 1359-1370

Synthetic Circuit 6

Reaction Conditions
Reference
Functionalization and Isoreticulation in a Series of Metal-Organic Frameworks Derived from Pyridinecarboxylates
Pachfule, Pradip; Garai, Bikash; Banerjee, Rahul, Inorganic Chemistry, 2016, 55(15), 7200-7205

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Aniline Solvents: Pyridine ;  8 - 10 h, reflux; reflux → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt; reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Discovery and SARs of trans-3-aryl acrylic acids and their analogs as novel anti-tobacco mosaic virus (TMV) agents
Wu, Meng; Wang, Ziwen; Meng, Chuisong; Wang, Kailiang; Hu, Yanna; et al, PLoS One, 2013, 8(2),

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  4 h, 90 °C
Reference
[2+2] Photodimerization of Stilbazoles Promoted by Oxalic Acid in Suspension
Nguyen, Thanh Binh; Nguyen, Tuan Minh; Retailleau, Pascal, Chemistry - A European Journal, 2020, 26(21), 4682-4689

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Study on the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles and their acid-base interactions
Kudelko, Agnieszka; Jasiak, Karolina; Ejsmont, Krzysztof, Monatshefte fuer Chemie, 2015, 146(2), 303-311

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  rt → 110 °C; 10 - 12 h, 110 °C; 110 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2
Reference
Design, synthesis and biological evaluation of (E)-5-styryl-1,2,4-oxadiazoles as anti-tubercular agents
Atmaram Upare, Abhay; Gadekar, Pradip K.; Sivaramakrishnan, H.; Naik, Nishigandha; Khedkar, Vijay M.; et al, Bioorganic Chemistry, 2019, 86, 507-512

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  20 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, 25 °C
Reference
Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)
Giannetti, Anthony M.; Zheng, Xiaozhang; Skelton, Nicholas J.; Wang, Weiru; Bravo, Brandon J.; et al, Journal of Medicinal Chemistry, 2014, 57(3), 770-792

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Pyridine ,  Piperidine
1.2 Solvents: Diethyl ether
Reference
An advantageous synthesis of 2-substituted benzimidazoles using polyphosphoric acid. 2-(Pyridyl)-1H-benzimidazoles, 1-alkyl-(1H-benzimidazol-2-yl)pyridinium salts, their homologs and vinylogs.
Alcalde, Ermitas; Dinares, Immaculada; Perez-Garcia, Lluisa; Roca, Tomas, Synthesis, 1992, (4), 395-8

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Development of tryptase inhibitors derived from thalidomide
Tetsuhashi, Masashi; Ishikawa, Minoru; Hashimoto, Mariko; Hashimoto, Yuichi; Aoyama, Hiroshi, Bioorganic & Medicinal Chemistry, 2010, 18(14), 5323-5338

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Piperidine ;  67 °C
Reference
Synthesis and Hypoglycemic Activity of Aryl(Hetaryl)Propenoic Cyanopyrrolidine Amides
Kuranov, S. O.; Blokhin, M. E.; Borisov, S. A.; Khvostov, M. V.; Luzina, O. A.; et al, Russian Journal of Bioorganic Chemistry, 2019, 45(5), 374-380

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Piperidine ,  Hydroquinone ;  50 °C; 1 h, 50 °C; 5 h, 50 °C → reflux
Reference
Structural features of pyridylcinnamic acid dimers and their extended hydrogen-bonded aggregations
Csanko, K.; Ruusuvuori, K. I.; Tolnai, B.; Sipos, P.; Berkesi, O.; et al, Journal of Molecular Structure, 2015, 1090, 25-33

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